N-methyl-2-({3-[(4-methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide
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Description
N-methyl-2-({3-[(4-methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H17N3O2S2 and its molecular weight is 335.44. The purity is usually 95%.
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Scientific Research Applications
Adsorption and Corrosion Inhibition
One application of thiosemicarbazone derivatives, including compounds structurally related to N-methyl-2-({3-[(4-methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide, is in the field of corrosion inhibition. These compounds have shown significant efficacy in inhibiting the corrosion of metals, such as mild steel and aluminum alloy, in acidic media. Their adsorption on the metal surface forms a protective layer, effectively reducing corrosion. This behavior is attributed to the presence of benzene rings and functional groups that enhance adsorption capability (Zaidon et al., 2021) (Prakashaiah et al., 2018).
Synthesis and Biological Evaluation
Thiosemicarbazone derivatives have been synthesized and evaluated for their biological activities, including antibacterial and antioxidant properties. Compounds in this category have demonstrated significant inhibition potency against Gram-positive pathogens and possess antioxidant activity, making them potential candidates for developing new antibacterial and antioxidant agents (Karaküçük-Iyidoğan et al., 2014).
Heterocyclic Compound Synthesis
The reaction of hydrazinecarbothioamides with certain reagents has been explored to synthesize various heterocyclic rings, which are of interest in medicinal chemistry for their potential pharmacological activities. These studies provide insights into the structural characterization and potential applications of these compounds in developing new therapeutic agents (Aly et al., 2018).
DNA Binding and Antitumor Properties
Some thiosemicarbazone derivatives exhibit the ability to bind to DNA and possess cytotoxic activities against cancer cell lines. These findings indicate the potential of such compounds in chemotherapy, highlighting their role in cancer treatment research (Hussein & Guan, 2016) (Sampath et al., 2013).
properties
IUPAC Name |
1-methyl-3-[[3-[(4-methylphenyl)methoxy]thiophene-2-carbonyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-10-3-5-11(6-4-10)9-20-12-7-8-22-13(12)14(19)17-18-15(21)16-2/h3-8H,9H2,1-2H3,(H,17,19)(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISZGSDLAXWZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NNC(=S)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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